

Application Notes and Protocols for Long-Term In Vivo Treatment with SR19881

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Compound of Interest

Compound Name: SR19881

Cat. No.: B2936513

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided for research purposes only.

SR19881 is a research chemical and is not intended for human use. The information provided herein is based on available scientific literature for similar compounds and general principles of in vivo research. No specific long-term in vivo studies for **SR19881** have been published.

Therefore, the following protocols are hypothetical and must be adapted and optimized by the end-user. It is imperative to conduct preliminary dose-finding, pharmacokinetic, and toxicity studies before commencing any long-term treatment regimen. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Introduction to SR19881

SR19881 is a potent dual agonist of the Estrogen-Related Receptor β (ERR β) and Estrogen-Related Receptor γ (ERR γ).^[1] These orphan nuclear receptors are key regulators of cellular metabolism, mitochondrial biogenesis, and energy homeostasis. As constitutive activators of transcription, ERR β and ERR γ play critical roles in tissues with high energy demand, such as the heart, skeletal muscle, and brain. The activation of ERR γ , in particular, has been shown to promote fatty acid metabolism, enhance mitochondrial function, and protect against metabolic stress.^[2]

These characteristics make **SR19881** a valuable tool for investigating the therapeutic potential of ERR β / γ agonism in various disease models, including metabolic disorders, heart failure, and neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the known in vitro activity of **SR19881** and provide a hypothetical starting point for in vivo studies based on data from other ERR γ agonists.

Table 1: In Vitro Activity of **SR19881**

Parameter	Value (μ M)	Receptor	Source
EC50	0.39	ERR γ	[1]
EC50	0.63	ERR β	[1]

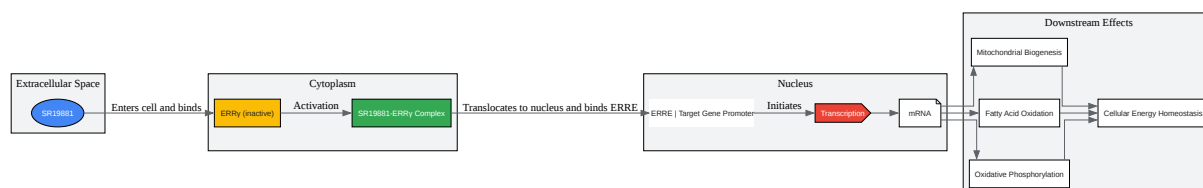
Table 2: Hypothetical Dose Ranges for In Vivo Studies with **SR19881**

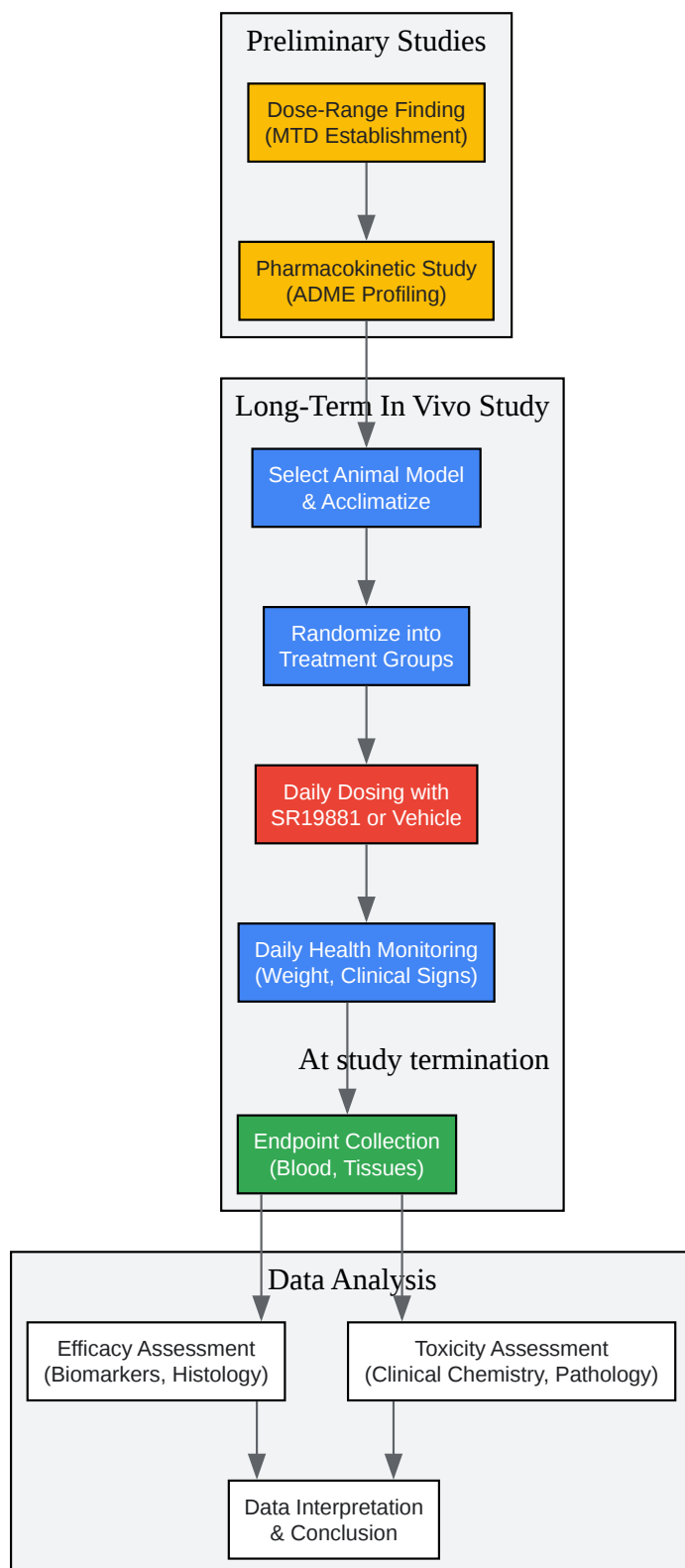
Study Type	Species	Route of Administration	Hypothetical Dose Range (mg/kg/day)	Dosing Frequency
Pharmacokinetics	Mouse	Oral (gavage), Intravenous	1 - 10	Single Dose
Efficacy (Short-term)	Mouse	Oral (gavage)	5 - 30	Once or Twice Daily
Efficacy (Long-term)	Mouse	Oral (gavage)	1 - 20	Once Daily
Chronic Toxicity	Rat/Mouse	Oral (gavage)	1, 5, 25	Once Daily

Note: These dose ranges are extrapolated from studies with other ERR γ agonists and should be determined empirically for **SR19881** through dose-range finding studies.

Signaling Pathway of ERR γ

The diagram below illustrates the signaling pathway activated by ERR γ agonists like **SR19881**. Upon activation, ERR γ translocates to the nucleus and binds to Estrogen-Related Response Elements (ERREs) in the promoter regions of target genes, often in concert with co-activators such as PGC-1 α . This leads to the transcription of genes involved in key metabolic processes.





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References

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- To cite this document: BenchChem. [Application Notes and Protocols for Long-Term In Vivo Treatment with SR19881]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2936513#protocol-for-long-term-sr19881-treatment-in-vivo]

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